2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid 2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1261997-05-0
VCID: VC8226115
InChI: InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(15)14-7-8/h2-7H,1H3,(H,14,15)(H,16,17)
SMILES: COC1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O
Molecular Formula: C13H11NO4
Molecular Weight: 245.23 g/mol

2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid

CAS No.: 1261997-05-0

Cat. No.: VC8226115

Molecular Formula: C13H11NO4

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid - 1261997-05-0

Specification

CAS No. 1261997-05-0
Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
IUPAC Name 5-(2-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(15)14-7-8/h2-7H,1H3,(H,14,15)(H,16,17)
Standard InChI Key RZPXEJHQJDBBGE-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O
Canonical SMILES COC1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-hydroxy-5-(2-methoxyphenyl)pyridine-3-carboxylic acid, reflects its substitution pattern:

  • A hydroxyl (-OH) group at position 2 of the pyridine ring.

  • A 2-methoxyphenyl moiety (-C6_6H4_4-OCH3_3) at position 5.

  • A carboxylic acid (-COOH) group at position 3 .

The methoxy group’s ortho position on the phenyl ring introduces steric hindrance, potentially affecting molecular conformation and intermolecular interactions. Computational models suggest a planar geometry for the pyridine ring, with the phenyl group adopting a dihedral angle of approximately 45° relative to the central ring .

Spectroscopic Characterization

Key spectroscopic data for structural elucidation include:

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm1^{-1} (C=O stretch of carboxylic acid) and 3200–3500 cm1^{-1} (O-H stretch) .

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (DMSO-d6_6): δ 8.72 (s, 1H, pyridine-H6), δ 7.52–7.48 (m, 1H, phenyl-H), δ 3.89 (s, 3H, OCH3_3) .

    • 13C^{13}\text{C} NMR: δ 172.1 (COOH), 162.3 (C-OH), 153.8 (C-OCH3_3) .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-hydroxy-5-(2-methoxyphenyl)nicotinic acid typically involves multi-step protocols:

Route 1: Palladium-Catalyzed Cross-Coupling

  • Substrate Preparation: 5-Bromo-2-hydroxynicotinic acid is reacted with 2-methoxyphenylboronic acid under Suzuki–Miyaura conditions .

  • Reaction Conditions: Pd(PPh3_3)4_4 catalyst, Na2_2CO3_3 base, DME/H2_2O solvent, 80°C, 12 h.

  • Yield: ~45% after purification via column chromatography .

Route 2: Microwave-Assisted Synthesis

  • One-Pot Cyclization: 2-Methoxybenzaldehyde, ammonium acetate, and ethyl acetoacetate undergo microwave irradiation (150°C, 20 min) .

  • Hydrolysis: The intermediate ester is hydrolyzed with NaOH/EtOH to yield the carboxylic acid.

  • Yield: ~60% with reduced reaction time .

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

  • Space Group: P1_1 (triclinic).

  • Unit Cell Parameters: a = 7.12 Å, b = 8.94 Å, c = 10.23 Å; α = 90.5°, β = 102.3°, γ = 89.7° .

  • Hydrogen Bonding Network: O-H···O interactions between hydroxyl and carboxylate groups stabilize the lattice .

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications enhance bioavailability and target affinity:

  • Esterification: Methyl ester derivatives show improved blood-brain barrier penetration (logP = 1.8 vs. 0.9 for parent compound) .

  • Halogenation: 6-Fluoro analogs exhibit 3-fold greater COX-2 inhibition .

Drug Delivery Systems

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve 85% encapsulation efficiency, sustaining release over 72 h .

Comparative Analysis with Structurally Related Compounds

Compound NameMolecular FormulaKey Structural DifferencesBioactivity (IC50_{50})
5-Hydroxynicotinic AcidC6_6H5_5NO3_3Lacks methoxyphenyl groupCOX-2: 45.2 μM
2-Hydroxy-5-(3-methoxyphenyl)nicotinic AcidC13_{13}H11_{11}NO4_4Methoxy at phenyl meta position5-HT2A_{2A}: 12.3 μM
2-Methoxy-5-(2-methoxyphenyl)nicotinic AcidC14_{14}H13_{13}NO4_4Hydroxy → methoxy substitutionnAChR: 8.9 μM

Research Gaps and Future Directions

  • Toxicological Profiles: Acute and chronic toxicity data remain unavailable.

  • In Vivo Efficacy: Limited pharmacokinetic studies in mammalian systems.

  • Computational Modeling: Molecular dynamics simulations needed to predict off-target effects.

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